molecular formula C10H16O2 B12946796 3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one

3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one

Cat. No.: B12946796
M. Wt: 168.23 g/mol
InChI Key: BJBHVGSVDUSLHL-UHFFFAOYSA-N
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Description

3,3-Dimethyl-7-oxaspiro[35]nonan-1-one is a heterocyclic organic compound with the molecular formula C10H16O2 It is characterized by a spirocyclic structure, which includes a nonane ring fused with an oxaspiro ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-1,5-hexadiene with an oxidizing agent to form the desired spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxaspiro ring into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and organometallic compounds are employed under conditions such as reflux in an inert atmosphere.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted spirocyclic compounds.

Scientific Research Applications

3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying spirocyclic chemistry.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.

    Industry: It finds applications in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to its biological activity. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one
  • 1-Oxaspiro[3.5]nonan-7-one

Uniqueness

3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3,3-dimethyl-7-oxaspiro[3.5]nonan-1-one

InChI

InChI=1S/C10H16O2/c1-9(2)7-8(11)10(9)3-5-12-6-4-10/h3-7H2,1-2H3

InChI Key

BJBHVGSVDUSLHL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C12CCOCC2)C

Origin of Product

United States

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